6-Phenylhexaneperoxoic acid
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Overview
Description
6-Phenylhexaneperoxoic acid is an organic compound characterized by the presence of a peroxo group attached to a hexane chain with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylhexaneperoxoic acid typically involves the peroxidation of 6-phenylhexanoic acid. This can be achieved through the reaction of 6-phenylhexanoic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction conditions generally require a controlled temperature to prevent decomposition of the peroxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade hydrogen peroxide and optimized reaction conditions to ensure high yield and purity. Safety measures are crucial due to the reactive nature of peroxo compounds.
Chemical Reactions Analysis
Types of Reactions
6-Phenylhexaneperoxoic acid undergoes various types of chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxo group can be reduced, leading to the formation of 6-phenylhexanoic acid.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products
Oxidation: Products include oxidized derivatives of this compound.
Reduction: The primary product is 6-phenylhexanoic acid.
Substitution: Substituted phenyl derivatives are formed.
Scientific Research Applications
6-Phenylhexaneperoxoic acid has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various oxidized products.
Biology: Its oxidative properties are explored in biochemical studies to understand oxidative stress and its effects on biological systems.
Industry: Used in the production of polymers and other industrial chemicals where controlled oxidation is required.
Mechanism of Action
The mechanism of action of 6-Phenylhexaneperoxoic acid involves the transfer of oxygen atoms from the peroxo group to substrates. This process typically involves the formation of reactive oxygen species (ROS), which can oxidize various organic and inorganic compounds. The molecular targets include double bonds, sulfides, and other electron-rich sites.
Comparison with Similar Compounds
Similar Compounds
6-Phenylhexanoic acid: Lacks the peroxo group and thus has different reactivity.
Benzoyl peroxide: Another peroxo compound but with different structural features and reactivity.
Phenylacetic acid: Similar aromatic structure but different functional groups.
Uniqueness
6-Phenylhexaneperoxoic acid is unique due to its combination of a peroxo group with a phenyl-substituted hexane chain. This structure imparts specific oxidative properties that are valuable in various chemical reactions and industrial applications.
Properties
CAS No. |
62103-18-8 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
6-phenylhexaneperoxoic acid |
InChI |
InChI=1S/C12H16O3/c13-12(15-14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,14H,2,5-6,9-10H2 |
InChI Key |
NVDCRCRGPSNHEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)OO |
Origin of Product |
United States |
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